
skf-86002
Overview
Description
SKF-86002 is a potent, orally active inhibitor of p38 mitogen-activated protein kinase (p38 MAPK), a key enzyme in cellular signaling pathways regulating inflammation, apoptosis, and cytokine production. It demonstrates dual inhibitory effects on lipoxygenase (LOX) and cyclooxygenase (COX)-mediated arachidonic acid metabolism, with an IC50 of 1 μM against interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated human monocytes . Notably, it crosses the blood-brain barrier, reducing α-synuclein (α-syn) accumulation, restoring synaptic p38γ MAPK function, and improving behavioral deficits in LBD mouse models .
Preparation Methods
The synthesis of SKF-86002 involves the formation of a bicyclic imidazole structure. The synthetic route typically includes the following steps:
Formation of the imidazole ring: This is achieved through the condensation of a pyridine derivative with a thiazole derivative under acidic conditions.
Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the imidazole ring with a fluorophenyl group using a suitable fluorinating agent
Industrial production methods for this compound are not widely documented, but the compound is typically synthesized in research laboratories using the above-mentioned synthetic route.
Chemical Reactions Analysis
SKF-86002 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride to form reduced derivatives.
Substitution: This compound can undergo substitution reactions where the fluorophenyl group can be replaced with other functional groups using suitable reagents
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ischemic Stroke
SKF-86002 has demonstrated efficacy in alleviating ischemic stroke (IS) injury and cerebral edema. A study involving a mouse model of embolic stroke revealed that this compound inhibited astrocyte proliferation, oxidative stress, and inflammation, thereby reducing brain damage and edema. The compound's mechanism involves the negative regulation of p38 MAPK signaling pathways, which are known to exacerbate neuronal apoptosis during ischemic events .
Key Findings:
- Model Used: Middle Cerebral Artery Occlusion (MCAO) in mice.
- Outcomes: Reduced infarct area, improved neurological scores, decreased blood-brain barrier permeability.
Parameter | Control (MCAO) | This compound Treatment |
---|---|---|
Infarct Area | 45% | 25% |
Neurological Score (out of 10) | 3 | 7 |
BBB Permeability (Evans Blue) | High | Low |
Neurodegenerative Diseases
Research has indicated that this compound may play a role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In transgenic mouse models overexpressing human α-synuclein, this compound treatment resulted in reduced neuroinflammation and improved synaptic plasticity. The compound facilitated the redistribution of p38γ MAPK to synapses while decreasing α-synuclein accumulation .
Mechanism of Action:
- Inhibition of p38α MAPK reduces neuroinflammation.
- Promotes synaptic integrity by modulating p38γ distribution.
Oncology Applications
This compound's role as a kinase inhibitor extends to cancer research, where it has been investigated for its potential to enhance the efficacy of other treatments by targeting specific signaling pathways involved in tumor growth and survival.
Fluorescence-Based Screening
The compound has been utilized in structural biology for its ability to bind to ATP-binding sites in kinases, becoming fluorescent upon binding. This property allows this compound to serve as a marker for identifying ligand co-crystals in drug design studies .
Application in Drug Discovery:
- Fluorescent Marker: Enhances visibility of kinase interactions.
- Inhibitor Screening: Displacement of this compound by other compounds indicates competitive binding.
Inflammatory Conditions
In addition to its neuroprotective effects, this compound has shown promise in managing inflammatory conditions through its action on the p38 MAPK pathway. By inhibiting this pathway, this compound can reduce the production of pro-inflammatory cytokines and mitigate tissue damage during inflammatory responses.
Case Study:
A study on the effects of this compound on inflammatory responses indicated significant reductions in cytokine levels following treatment, suggesting its utility in conditions characterized by excessive inflammation .
Inflammatory Cytokine | Control Level | This compound Level |
---|---|---|
TNF-alpha | High | Low |
IL-6 | Moderate | Low |
Mechanism of Action
SKF-86002 exerts its effects by inhibiting the activity of p38 MAPKs, which are involved in the production of pro-inflammatory cytokines. The compound binds to the ATP-binding site of p38 MAPKs, preventing their activation and subsequent phosphorylation of downstream targets. This inhibition leads to a decrease in the production of interleukin-1 and tumor necrosis factor-alpha, thereby reducing inflammation .
Comparison with Similar Compounds
The following table compares SKF-86002 with structurally or functionally analogous p38 MAPK inhibitors:
Mechanistic Differences
- Type I vs. Type II Inhibitors : this compound and SB203580 are Type I inhibitors, binding to the ATP pocket of p38 MAPK in its active (DFG-in) conformation. In contrast, BIRB796 and TAK715 are Type II inhibitors, stabilizing the inactive (DFG-out) conformation, leading to distinct thermodynamic profiles and prolonged target engagement .
- Dual Inhibition : Unlike SB203580, this compound uniquely suppresses both LOX and COX pathways, broadening its anti-inflammatory effects .
Research Findings and Clinical Implications
- In Vivo Studies: this compound reduced synovial inflammation in arthritis models by 60–70% and decreased α-syn pathology in LBD mice by 50% .
- Comparative Limitations : While BIRB796 and TAK715 show superior potency, this compound’s oral bioavailability and dual LOX/COX inhibition remain advantageous for polypharmacology approaches .
Biological Activity
SKF-86002 is a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, known for its significant role in inflammatory responses and neurodegenerative diseases. This compound has been extensively studied for its biological activity, particularly in modulating inflammation and neurodegeneration.
- Chemical Name: 6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo[2,1-b]thiazole dihydrochloride
- CAS Number: 116339-68-5
- Purity: ≥98%
- Mechanism of Action: Inhibits p38 MAPK with an IC50 of 0.1 - 1 μM, demonstrating potent anti-inflammatory effects by inhibiting cytokine production in human monocytes and other cell types .
Biological Activity Overview
This compound exhibits a range of biological activities primarily through its inhibition of the p38 MAPK pathway. This section outlines its effects on various cellular processes:
Anti-inflammatory Effects
-
Cytokine Production Inhibition:
- This compound significantly inhibits lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as IL-1 and TNF-α in human monocytes, with an IC50 around 1 μM .
- It also inhibits cyclooxygenase (COX) and lipoxygenase-mediated pathways involved in arachidonic acid metabolism, further contributing to its anti-inflammatory profile .
- Leukocyte Chemotaxis:
Neuroprotective Effects
- Neurodegenerative Disease Models:
- In transgenic mouse models overexpressing human α-synuclein (linked to Parkinson’s disease), this compound treatment resulted in reduced neuroinflammation and improved synaptic function. The compound promoted the redistribution of p38γ MAPK to synapses and decreased α-synuclein accumulation .
- In vitro studies using induced pluripotent stem (iPS) cell-derived neurons from patients with familial Parkinson's disease showed that this compound mitigated α-synuclein-induced neurodegeneration when microglia were pretreated with the compound .
Table: Summary of Key Findings on this compound
Detailed Research Findings
In a pivotal study examining the role of p38 MAPK in inflammation, researchers found that this compound effectively blocked the phosphorylation of ATF-2, a downstream target of p38 MAPK, thereby inhibiting inflammatory signaling pathways . The compound's ability to selectively inhibit these pathways underscores its potential therapeutic applications in conditions characterized by excessive inflammation.
Moreover, studies have highlighted the compound's utility in exploring the dynamics of kinase interactions through fluorescent binding assays, which can facilitate drug discovery efforts targeting similar pathways .
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of SKF-86002 in neurodegenerative disease models?
this compound functions as a selective p38α MAPK inhibitor, reducing neuroinflammation by suppressing cytokine production (e.g., IL-1β, TNF-α) in microglia and restoring synaptic integrity. In Lewy body disease (LBD) models, it ameliorates α-synuclein (α-syn) accumulation and rescues neuronal p38γ localization, which is critical for synaptic plasticity. Methodological validation includes kinase activity assays, immunohistochemistry, and behavioral phenotyping in transgenic mice .
Q. Which experimental models are most suitable for studying this compound's therapeutic effects?
Key models include:
- α-syn transgenic mice : For assessing in vivo effects on α-syn pathology, neuroinflammation, and motor/cognitive deficits. Behavioral tests (e.g., rotarod, Morris water maze) and histopathological analyses (e.g., synaptic marker quantification) are critical .
- Human iPSC-derived neurons : To evaluate synaptic protein expression and p38γ redistribution in a human-relevant system. Techniques like immunofluorescence and RNA-seq are used to validate target engagement .
Q. How can researchers ensure this compound's blood-brain barrier (BBB) penetration in preclinical studies?
Pharmacokinetic studies measuring brain-to-plasma ratios and CSF concentrations are essential. Evidence from α-syn transgenic mice confirms BBB penetration via reduced p38 activity in brain tissue post-treatment. LC-MS/MS is recommended for quantifying this compound levels in neural compartments .
Advanced Research Questions
Q. How do biochemical assays using EPR spectroscopy clarify this compound's binding mode to p38α?
Electron paramagnetic resonance (EPR) spectroscopy reveals that this compound stabilizes the DFG-in conformation of p38α, classifying it as a Type I inhibitor. Comparative studies with Type II inhibitors (e.g., skepinone-L) show distinct conformational effects, highlighting the need for structural biology techniques (e.g., X-ray crystallography) to resolve binding kinetics .
Q. Are there discrepancies in this compound's reported IC50 values across studies, and how can they be addressed?
Variability exists (e.g., IC50 = 1 μM for cytokine inhibition in monocytes vs. lower values in kinase assays). Differences arise from assay conditions (e.g., cell type, stimulation method). Standardizing protocols—such as using LPS-stimulated primary microglia versus recombinant kinase assays—and reporting full experimental details (e.g., ATP concentrations) are critical for cross-study comparisons .
Q. How can researchers reconcile this compound's anti-inflammatory effects with its direct synaptic repair mechanisms?
Experimental strategies include:
- Conditional knockout models : To isolate p38α inhibition in microglia versus neurons.
- Time-course studies : To determine whether synaptic recovery precedes or follows inflammation reduction. Evidence from α-syn transgenic mice suggests that synaptic repair (e.g., p38γ redistribution) is downstream of neuroinflammatory modulation .
Q. What strategies differentiate this compound's effects on p38α from off-target kinases?
- Kinase profiling panels : Screen against a broad panel of kinases (e.g., 400+ kinases) to identify off-target activity.
- Computational docking : Predict binding affinities for p38 isoforms (α, γ) and related kinases (e.g., JNK, ERK). Studies confirm this compound's selectivity for p38α over p38γ, but cross-reactivity with COX/LOX pathways necessitates careful interpretation .
Methodological and Data Analysis Questions
Q. How can in vitro assays be optimized to assess this compound's impact on α-syn aggregation?
- Thioflavin T assays : Quantify fibril formation kinetics of recombinant α-syn.
- Live-cell imaging : Track α-syn-GFP aggregation in iPSC-derived neurons.
- Proteostatic modulation : Co-administer autophagy inducers (e.g., rapamycin) to isolate this compound-specific effects .
Q. What are best practices for analyzing contradictory data on this compound's efficacy in different neuronal subtypes?
- Subgroup stratification : Compare results across brain regions (e.g., cortex vs. striatum) using region-specific markers (e.g., tyrosine hydroxylase for dopaminergic neurons).
- Meta-analysis : Pool data from multiple studies to identify consensus pathways (e.g., neuroinflammation) versus context-dependent effects (e.g., synaptic protein expression) .
Q. How should researchers design studies to evaluate this compound in combination therapies for neurodegenerative diseases?
- Synergistic screens : Test with autophagy enhancers (e.g., trehalose) or anti-aggregation compounds (e.g., anle138b).
- Dose-response matrices : Use factorial designs to identify additive vs. antagonistic interactions.
- Multi-omics integration : Combine transcriptomic and proteomic data to map convergent pathways .
Properties
IUPAC Name |
6-(4-fluorophenyl)-5-pyridin-4-yl-2,3-dihydroimidazo[2,1-b][1,3]thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3S/c17-13-3-1-11(2-4-13)14-15(12-5-7-18-8-6-12)20-9-10-21-16(20)19-14/h1-8H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOELZIQOLWZLQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=C(N21)C3=CC=NC=C3)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70223168 | |
Record name | 6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo(2,1-b)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70223168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72873-74-6 | |
Record name | 6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo(2,1-b)thiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072873746 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo(2,1-b)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70223168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SKF-86002 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SKF-86002 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R6QDF1UO7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.